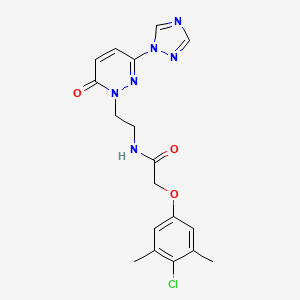
1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C22H21F3N4O2 and its molecular weight is 430.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Urea Biosensors
Urea biosensors are designed to detect and quantify urea concentration, highlighting the significance of urea in diagnosing and managing diseases related to nitrogen metabolism. Urea, being an end product of nitrogen metabolism, has critical implications for various diseases such as kidney malfunction and gastrointestinal disorders. Nanoparticles and conducting polymers are employed in biosensors for enzyme immobilization, indicating the broad applicability of urea derivatives in medical diagnostics and environmental monitoring (Botewad et al., 2021).
Urease Inhibitors
Research on urease inhibitors focuses on their potential as drugs for treating infections caused by urease-producing bacteria, such as Helicobacter pylori and Proteus species. This highlights the application of urea derivatives in developing treatments for gastric and urinary tract infections. Despite the challenges, including side effects of some urease inhibitors, the search for effective compounds continues (Kosikowska & Berlicki, 2011).
Fertilizers and Agriculture
Ureaform, a condensation product of urea and formaldehyde, is discussed for its slow-release nitrogen properties beneficial for agricultural applications. Its controlled nitrogen release supports improved fertility management and reduced environmental impact, indicating the role of urea derivatives in sustainable agriculture practices (Alexander & Helm, 1990).
Drug Design
Ureas play a critical role in drug design due to their unique hydrogen bonding capabilities, influencing the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This showcases the versatility of urea derivatives in medicinal chemistry, emphasizing their contribution to developing new therapeutic agents (Jagtap et al., 2017).
Energy Storage
Research on urea as a hydrogen carrier for fuel cells illustrates its potential in energy storage technologies. Urea's properties, such as non-toxicity, stability, and ease of transport, alongside its cost-effectiveness and widespread availability, present it as a promising solution for sustainable and long-term energy supply (Rollinson et al., 2011).
Propriétés
IUPAC Name |
1-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c23-22(24,25)17-11-5-6-12-18(17)27-21(31)26-13-19-15-9-3-4-10-16(15)20(30)29(28-19)14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMDBBWJHHVJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate](/img/structure/B2467653.png)


![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467658.png)


![4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2467661.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2467664.png)





